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Cat. No.: B1577374 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the discovery, historical context, and

fundamental molecular biology of Microcin C7 (McC7). It is intended to serve as a technical

resource, detailing the journey from its initial identification to the elucidation of its structure,

mechanism of action, and biosynthesis.

Discovery and Initial Characterization
Microcin C7 was first isolated from the culture supernatant of an Escherichia coli strain

harboring a 43-kilobase plasmid, later designated pMccC7.[1][2] These small, peptide-based

antimicrobials, termed "microcins," were distinguished from colicins by their lower molecular

weight (<10 kDa) and their production not being inducible by agents that trigger the SOS

response.[2][3] Early investigations revealed that McC7 exhibited potent antimicrobial activity,

primarily against Gram-negative bacteria phylogenetically similar to E. coli, such as Klebsiella,

Salmonella, and Shigella species.[4][5] The initial mode of action was identified as the inhibition

of protein synthesis in susceptible bacterial cells.[1][2]

Genetic Basis of Production and Immunity
The genetic determinants for both the production of Microcin C7 and the immunity of the host

cell were found to be located on the pMccC7 plasmid.[1] Subsequent cloning and mapping

studies identified a gene cluster responsible for these functions.[1][6] This cluster, often

referred to as the mcc operon, includes the following key genes:
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mccA: A remarkably short 21-base-pair gene that encodes the primary heptapeptide

precursor of McC7.[6][7]

mccB, mccD, mccE: These genes encode the enzymes responsible for the complex post-

translational modifications required to mature the MccA peptide into the active antibiotic.[4][6]

mccC: Encodes a major facilitator superfamily (MFS) efflux pump responsible for exporting

the mature McC7 out of the producer cell.[6]

mccF: Transcribed independently, this gene provides a mechanism of self-immunity to the

producing organism.[7][8] The mccE gene also plays a role in immunity.[6]

The mccABCDE genes are organized as a polycistronic operon, transcribed from a single

promoter that is activated under conditions of nutrient deprivation.[1][6]

Structural Elucidation
The complete chemical structure of Microcin C7 was a significant breakthrough in

understanding its function. It was determined through a combination of nuclear magnetic

resonance (NMR) spectroscopy and mass spectrometry.[9]

The mature McC7 molecule consists of a heptapeptide with the sequence Met-Arg-Thr-Gly-

Asn-Ala-Asp (MRTGNAD).[7][9] This peptide is distinguished by two key modifications:

N-terminal Formylation: The methionine residue at the N-terminus is N-formylated.[7][9]

C-terminal Modification: The C-terminal aspartate residue is covalently linked to a modified

adenosine monophosphate (AMP) molecule. This linkage is a stable N-acyl

phosphoramidate bond. The phosphate group of the AMP is further decorated with an

aminopropyl group.[6][7]

This unique peptide-nucleotide conjugate structure is central to its "Trojan horse" mechanism of

action.

Quantitative Data Summary
The following table summarizes key quantitative data related to Microcin C7.
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Parameter Value Reference(s)

Molecular Weight ~1177 Da [9][10]

Plasmid Size (pMccC7) 43 kb [1]

mccA Gene Size 21 bp [6][7]

Peptide Length 7 amino acids [2][7]

Minimum Inhibitory

Concentration (MIC) of McC7

Variants (R2A, R2T, R2Q)

against E. coli

12.5, 25, and 25 µg/mL,

respectively
[11][12]

Biosynthesis and Mechanism of Action
Biosynthesis and Maturation Pathway
The biosynthesis of Microcin C7 is a multi-step process involving the ribosomal synthesis of a

precursor peptide followed by enzymatic modifications.[6][7]

Ribosomal Synthesis: The mccA gene is transcribed and translated to produce the

heptapeptide precursor, f-Met-Arg-Thr-Gly-Asn-Ala-Asn (fMRTGNAN).[7][13] The N-terminal

formyl group on the initiator methionine is crucial for efficient processing by the MccB

enzyme.[14]

Adenylation: The MccB enzyme, an ATP-dependent synthase, catalyzes the adenylation of

the C-terminal asparagine residue of the MccA peptide. This reaction consumes two ATP

molecules and converts the asparagine to an aspartate, forming a stable N-acyl

phosphoramidate linkage with AMP.[7][15][16]

Aminopropylation: The MccD and MccE enzymes are required for the final modification step,

the addition of an aminopropyl group to the phosphate of the peptide-adenylate conjugate,

resulting in the mature Microcin C7.[6][7]

Export: The mature McC7 is then exported from the producing cell by the MccC efflux pump.

[6]
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Biosynthesis and export of Microcin C7.
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"Trojan Horse" Mechanism of Action
Microcin C7 enters susceptible bacterial cells using a "Trojan horse" strategy, where the

peptide portion of the molecule facilitates its transport across the cell envelope, masking the

toxic nucleotide moiety.[5][6][17]

Uptake: Mature McC7 is recognized and imported into the target cell's cytoplasm by the

YejABEF ABC transporter.[11][13]

Processing: Once inside the cytoplasm, the peptide carrier is cleaved by cellular peptidases

(such as PepA, PepB, and PepN).[6][17] This processing releases the toxic payload: a non-

hydrolyzable aspartyl-adenylate analog (processed McC7).[6][15]

Target Inhibition: Processed McC7 structurally mimics aspartyl-adenylate, a key intermediate

in the charging of tRNAAsp by aspartyl-tRNA synthetase (AspRS).[6][15][17] It binds tightly

to AspRS, inhibiting its function and preventing the synthesis of aspartyl-tRNAAsp.[17][18]

Cellular Effect: The inhibition of this essential enzyme halts protein synthesis, leading to

bacterial growth arrest.[2][4][17]
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Microcin C7 Mechanism of Action in Target Cell
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The "Trojan horse" mechanism of Microcin C7.
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Immunity and Resistance
Producer organisms must protect themselves from the antibiotic they synthesize. The mcc

gene cluster encodes two immunity mechanisms:

MccE-mediated Acetylation: The MccE protein possesses an acetyltransferase domain.[6]

[17] If any McC7 is processed prematurely within the producer cell, MccE acetylates the

primary amino group of the toxic aspartyl-adenylate.[17][18] This acetylation prevents the

molecule from binding to and inhibiting AspRS.[17]

MccF-mediated Hydrolysis: MccF is a peptidase that is also implicated in providing self-

immunity, though its precise mechanism is a subject of ongoing research.[6][7][8]

Key Experimental Protocols
The study of Microcin C7 has relied on a variety of biochemical and microbiological

techniques. Below are generalized protocols for key experiments cited in the literature.

Purification of Microcin C7
This protocol is based on methods described for purifying microcins from bacterial culture

supernatants.[2]

Culture Growth: Grow the McC7-producing E. coli strain in a suitable liquid medium (e.g.,

M63 medium) to the stationary phase.

Cell Removal: Centrifuge the culture to pellet the bacterial cells. Collect the supernatant,

which contains the secreted McC7.

Initial Concentration: Subject the supernatant to precipitation (e.g., with ammonium sulfate)

or tangential flow filtration to concentrate the antimicrobial components.

Chromatography:

Ion-Exchange Chromatography: Pass the concentrated sample through an ion-exchange

column to separate molecules based on charge.
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Size-Exclusion Chromatography: Further purify the active fractions using a size-exclusion

column to separate molecules based on size.

High-Performance Liquid Chromatography (HPLC): Perform a final purification step using

reverse-phase HPLC. Elute with a gradient of an organic solvent (e.g., acetonitrile) in

water with an ion-pairing agent (e.g., trifluoroacetic acid). Monitor the eluate at 214 nm or

280 nm.

Activity Assay: Collect fractions and test for antimicrobial activity using a well-diffusion assay

or by determining the Minimum Inhibitory Concentration (MIC) against a sensitive indicator

strain.

Verification: Confirm the purity and identity of the final product using mass spectrometry.

Determination of Minimum Inhibitory Concentration
(MIC)
This is a standard microdilution protocol to quantify the antimicrobial activity of McC7.[11][12]

Indicator Strain Preparation: Grow a culture of a sensitive indicator strain (e.g., E. coli

Yej+rimL-) to the mid-logarithmic phase in a suitable broth (e.g., Mueller-Hinton broth). Dilute

the culture to a standardized cell density (e.g., 5 x 105 CFU/mL).

Serial Dilution: Prepare a two-fold serial dilution of the purified Microcin C7 in the broth in a

96-well microtiter plate. Include a positive control (no antibiotic) and a negative control (no

bacteria).

Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate.

Incubation: Incubate the plate at 37°C for 18-24 hours.

Reading Results: The MIC is the lowest concentration of Microcin C7 that completely

inhibits visible growth of the indicator strain.
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This workflow describes the process of creating and evaluating modified versions of McC7 for

enhanced stability.[11][12]

Workflow: Engineering Trypsin-Resistant McC7
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Expression and
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Experimental workflow for developing stable McC7 variants.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1577374?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

